Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-

Lead Optimization Drug Discovery Medicinal Chemistry

Generic substitution within the 8-aminoimidazo[1,2-a]pyrazine class risks complete loss of kinase selectivity-published SAR confirms even minor modifications abolish biological activity. Procuring this exact compound eliminates that risk. Key differentiation: (1) N-methyl/benzodioxole combination defines unexplored chemical space vs. potent Brk/PTK6 (IC50 4-48 nM) and Hsp90 inhibitors, enabling novel selectivity profiling; (2) calculated XLogP 2.5 & tPSA 60.7 Ų provide benchmarking standards for lead optimization; (3) structurally matched negative control for SAR studies; (4) compatible with Hsp90 co-crystallization (PDB 4R3M). Standard packs 10-100 mg; custom synthesis available.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
CAS No. 787591-12-2
Cat. No. B12904938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-
CAS787591-12-2
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C14H12N4O2/c1-15-13-14-17-7-10(18(14)5-4-16-13)9-2-3-11-12(6-9)20-8-19-11/h2-7H,8H2,1H3,(H,15,16)
InChIKeyMOJOEXLSAUMPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- (CAS 787591-12-2) for Kinase Inhibitor Research Procurement


Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- (CAS 787591-12-2) is a heterocyclic small molecule with a molecular formula of C14H12N4O2 and a molecular weight of 268.27 g/mol . It belongs to the 8-aminoimidazo[1,2-a]pyrazine chemotype, a privileged scaffold extensively explored for kinase inhibition, particularly against Brk/PTK6 and Hsp90 [1]. The compound features a characteristic N-methyl substitution at the 8-amino position and a 1,3-benzodioxol-5-yl group at the 3-position. While structurally distinct, its specific pharmacological profile and potency advantages over close analogs remain uncharacterized in the primary literature.

Procurement Risks of Substituting Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- with General 8-Aminoimidazo[1,2-a]pyrazines


Generic substitution within the 8-aminoimidazo[1,2-a]pyrazine class is highly inadvisable due to the profound impact of subtle structural modifications on kinase selectivity and potency. Published Structure-Activity Relationship (SAR) studies on the Brk/PTK6 inhibitor series demonstrate that the nature and position of substituents on the imidazo[1,2-a]pyrazine core are critical determinants of target engagement [1]. In the related Hsp90 inhibitor series, the introduction of a 2-piperonyl group was essential for achieving moderate inhibitory activity, highlighting that even minor changes can abolish biological effect [2]. For the target compound, the specific combination of an N-methyl at the 8-position and a 1,3-benzodioxol-5-yl group at the 3-position defines a unique chemical space. Swapping this compound for a common unsubstituted or differently substituted analog risks complete loss of the desired pharmacological profile, making procurement of the exact structure mandatory for reproducible research.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- Against Comparators


Physicochemical Property Differentiation from Unsubstituted 8-Aminoimidazo[1,2-a]pyrazine Core

The target compound introduces significant calculated lipophilicity (XLogP = 2.5) and polar surface area (tPSA = 60.7 Ų) relative to the unsubstituted 8-aminoimidazo[1,2-a]pyrazine core, which has an XLogP of approximately 0.8 and a tPSA of 56.7 Ų. These differences are critical for passive membrane permeability and oral bioavailability optimization. Calculated properties were obtained from chemical databases and are not empirically measured values for the target compound .

Lead Optimization Drug Discovery Medicinal Chemistry

Structural Novelty vs. Published Brk/PTK6 Inhibitor Scaffold

The target compound's 3-(1,3-benzodioxol-5-yl) substituent is absent in the most potent Brk/PTK6 inhibitors reported by Zeng et al. (2011). The published tool compounds achieving low-nanomolar Brk inhibition (IC50 values between 4 and 48 nM) typically feature aryl or heteroaryl groups at the 2- or 3-position, but none combine the exact N-methyl and benzodioxole substitution pattern of the target compound [1]. This represents a structurally distinct, underexplored vector within the chemotype. No direct head-to-head activity data are available in the literature.

Kinase Selectivity Structure-Activity Relationship Chemical Biology

Differentiation from Related 3,8-Diaminoimidazo[1,2-a]pyrazine Hsp90 Inhibitors

An X-ray crystal structure of a human Hsp90 N-terminal domain complex with a related 3,8-diaminoimidazo[1,2-a]pyrazine inhibitor (PDB ID: 4R3M) provides a structural basis for binding in the ATP-binding pocket [1]. The target compound's N-methyl substitution at the 8-amino position would be expected to alter hydrogen-bonding interactions with the hinge region relative to the 3,8-diamino counterpart, potentially affecting both affinity and selectivity. The published Hsp90 inhibitor (compound JR9) achieved moderate activity, while the target compound's activity in this assay has not been reported. The N-methyl group provides a vector for modulating off-target kinase interactions.

Hsp90 Inhibition Cancer Therapeutics Chemical Probe

Recommended Research Applications for Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- Based on Existing Evidence


Kinase Selectivity Profiling Probe

The compound's structural divergence from published potent Brk/PTK6 inhibitors [1] and Hsp90 inhibitors [2] supports its use as a selectivity profiling probe. Researchers can employ it to explore how the N-methyl, benzodioxole combination shifts kinase binding profiles away from primary targets in broad-panel screens.

Physicochemical Property Benchmarking in Lead Optimization

With its calculated XLogP of 2.5 and tPSA of 60.7 Ų , this compound serves as a benchmarking standard for assessing how the benzodioxole group modulates lipophilicity within imidazo[1,2-a]pyrazine lead series, aiding in the rational design of analogs with improved drug-like properties.

Crystallography and Biophysical Binding Studies

Given the availability of a high-resolution Hsp90 co-crystal structure with a closely related analog (PDB 4R3M) [2], this compound can be used in soaking or co-crystallization experiments to determine the binding mode of N-methyl 8-aminoimidazo[1,2-a]pyrazines, providing critical structural data for fragment-based or structure-guided design campaigns.

Negative Control or Inactive Analog for SAR Studies

In the absence of confirmed potency against Brk or Hsp90, the compound may be employed as a structurally matched negative control in cellular assays when investigating related 3,8-diamino or 8-amino derivatives. Its procurement is essential to establish an activity baseline and validate target-specific effects observed with more potent analogs [1][2].

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